6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole
Overview
Description
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that belongs to the imidazo[2,1-b]thiazole family. This compound is characterized by a fused ring system containing both imidazole and thiazole rings, with a methoxyphenyl group attached at the 6-position. The unique structure of this compound imparts it with various biological and chemical properties, making it a subject of interest in medicinal chemistry and other scientific fields.
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial properties .
Mode of Action
It is suggested that similar compounds may interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Related imidazo[2,1-b]thiazole derivatives have been reported to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .
Result of Action
Similar compounds have been reported to exhibit antimycobacterial activity .
Biochemical Analysis
Biochemical Properties
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling and regulation. Additionally, this compound has been found to interact with proteins involved in the regulation of gene expression, thereby influencing cellular functions at the molecular level .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. For instance, this compound can bind to the active site of kinases, leading to the inhibition of their enzymatic activity . Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . It undergoes gradual degradation over time, leading to the formation of metabolites that may have distinct biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular functions, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can exert therapeutic effects without causing significant toxicity . At high doses, this compound has been found to induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key metabolic pathways involves the oxidation of the methoxy group, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of this compound has been well-documented .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals (NLS) can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
- 6-(3,5-Difluorophenyl)imidazo[2,1-b]thiazole
- 6-(3,4,5-Trifluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its biological activity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGUEZACXQNHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CSC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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